VLX600

Description

Properties

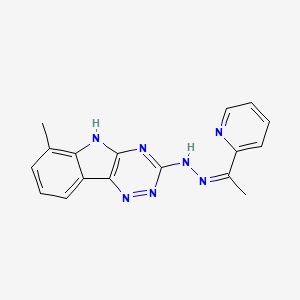

Molecular Formula |

C17H15N7 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

InChI |

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11- |

InChI Key |

UQOSBPRTQFFUOA-NHDPSOOVSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(/C)\C4=CC=CC=N4 |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

VLX600: A Technical Guide on Iron Chelation and Mitochondrial Dysfunction in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLX600 is a novel small molecule that has garnered interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. As an iron chelator, this compound disrupts intracellular iron homeostasis, leading to profound mitochondrial dysfunction and subsequent cell death. This is particularly effective in the metabolically compromised microenvironments characteristic of solid tumors. Preclinical studies have demonstrated its efficacy in various cancer models, including colon cancer and neuroblastoma, and a Phase I clinical trial has provided initial safety data in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in iron chelation and the induction of mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Iron Chelation and Mitochondrial Targeting

This compound functions primarily as an iron chelator, interfering with intracellular iron metabolism.[1][2] Iron is a critical cofactor for numerous cellular processes, including the electron transport chain (ETC) within the mitochondria, which is essential for aerobic respiration and ATP production. By sequestering intracellular iron, this compound inhibits the function of iron-dependent enzymes and proteins within the mitochondria.[3][4]

This disruption of the mitochondrial ETC leads to an inhibition of oxidative phosphorylation (OXPHOS), resulting in a bioenergetic catastrophe characterized by decreased cellular ATP levels and a reduction in the oxygen consumption rate.[5] This mechanism is particularly potent against cancer cells in the poorly vascularized and nutrient-deprived regions of solid tumors, which are often resistant to conventional chemotherapies.[5][6]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HCT 116 (spheroid) | Colon Carcinoma | 10 µM | [5] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | 206 ± 9 nM | [3] |

| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | 326 ± 37 nM | [3] |

| Human Colon Tumor Cells | Colon Cancer | ~6.5 µM | [3] |

| Various Cancer Cell Lines | Multiple | 0.039 to 0.51 µM | [7] |

Table 2: Phase I Clinical Trial of this compound (NCT02222363)

| Parameter | Finding | Reference |

| Study Design | Open-label, dose-escalation ("3+3" design) | [8][9] |

| Patient Population | 19 patients with refractory advanced solid tumors | [1] |

| Dosing Regimen | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle | [1][8] |

| Dose Levels | 10, 20, 40, 80, 160, and 210 mg | [8] |

| Maximum Tolerated Dose (MTD) | Not identified due to early study closure | [1] |

| Dose-Limiting Toxicities (DLTs) | None observed | [1] |

| Most Frequent Drug-Related Adverse Events | Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite | [1] |

| Efficacy | No objective responses; 6 patients (32%) had stable disease as best response | [1] |

Key Signaling Pathways Affected by this compound

This compound's mechanism of action converges on several critical signaling pathways involved in cancer cell survival and proliferation.

HIF-1α Signaling Pathway

In response to the mitochondrial dysfunction and hypoxic-like state induced by this compound, cancer cells often upregulate the hypoxia-inducible factor 1-alpha (HIF-1α).[5][10] This transcription factor promotes a metabolic shift towards glycolysis to compensate for the loss of mitochondrial ATP production.[5]

References

- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

The Role of VLX600 as an OXPHOS Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action as an inhibitor of oxidative phosphorylation (OXPHOS). As a lipophilic cation and iron chelator, this compound preferentially targets the mitochondria of cancer cells, particularly quiescent cells residing in the metabolically compromised tumor microenvironment.[1][2][3] By disrupting mitochondrial respiration, this compound triggers a bioenergetic catastrophe, leading to cancer cell death. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. While glycolysis is a well-known hallmark of cancer metabolism, many cancer cells, especially those in nutrient-deprived and hypoxic tumor regions, rely on mitochondrial oxidative phosphorylation for energy production and survival.[4] This dependency presents a therapeutic vulnerability. This compound was identified as a compound that effectively targets these metabolically stressed cancer cells.[5] It is a triazinoindolyl-hydrazone compound that functions as an iron chelator, interfering with intracellular iron metabolism and subsequently inhibiting mitochondrial respiration.[6][7] This disruption of OXPHOS makes this compound a promising agent for targeting quiescent cancer cells that are often resistant to conventional chemotherapies.[8]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation.[9] This is achieved through its ability to chelate iron, an essential cofactor for the iron-sulfur clusters within the electron transport chain (ETC) complexes.[3][6] this compound has been reported to inhibit complexes I, II, and IV of the ETC.[7] The inhibition of OXPHOS leads to a cascade of cellular events:

-

Decreased Mitochondrial Respiration: this compound significantly reduces the oxygen consumption rate (OCR) in cancer cells, indicating a direct inhibition of the electron transport chain.[10]

-

ATP Depletion: The halt in oxidative phosphorylation leads to a sharp decline in cellular ATP levels, creating a severe energy crisis.[7]

-

Induction of a Glycolytic Shift: To compensate for the loss of mitochondrial ATP production, cancer cells attempt to upregulate glycolysis. This adaptive response is mediated by the stabilization of Hypoxia-Inducable Factor 1-alpha (HIF-1α).[4][5]

-

Autophagy Induction: The profound bioenergetic stress triggers autophagy, a cellular self-degradation process. While initially a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death.[2][8]

-

mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7]

This multi-faceted mechanism ultimately leads to a bioenergetic catastrophe, particularly in the nutrient-limited and hypoxic conditions of the tumor microenvironment, where cells are unable to sustain their energy demands through glycolysis alone.[4]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT 116 | Colon Carcinoma | ~10 | [5] |

| HT-29 | Colon Carcinoma | Not specified | [5] |

| IMR-32 | Neuroblastoma | ~0.2-0.4 | [7] |

| Sk-N-BE(2) | Neuroblastoma | ~0.2-0.4 | [7] |

| U251 | Glioblastoma | Not specified | [8] |

| NCH644 | Glioblastoma Stem-like | Not specified | [8] |

| Various | Ovarian Cancer | Not specified | [9] |

| Various | Six different human cancer cell lines | 0.039 - 0.51 | [2] |

Table 2: Effect of this compound on Oxygen Consumption Rate (OCR)

| Cell Line | This compound Concentration | % Reduction in Basal OCR | Reference |

| IMR-32 | 200 nM | Significant reduction | [10] |

| IMR-32 | 400 nM | Significant reduction | [10] |

| Sk-N-BE(2) | 200 nM | Significant reduction | [10] |

| Sk-N-BE(2) | 400 nM | Significant reduction | [10] |

Table 3: Effect of this compound on Cellular ATP Levels

| Cell Line | This compound Concentration | Effect on ATP Levels | Reference |

| HCT 116 | Not specified | Decrease | [5] |

| Neuroblastoma cells | Not specified | Decrease | [7] |

Signaling Pathways

The cellular response to this compound involves the modulation of several key signaling pathways.

HIF-1α-Mediated Glycolytic Shift

Inhibition of OXPHOS by this compound mimics a hypoxic state, leading to the stabilization of the alpha subunit of the transcription factor HIF-1.[4] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in glycolysis.[4][5] This is an adaptive response to generate ATP under anaerobic conditions.

mTOR Pathway Inhibition

The mTOR pathway is a critical regulator of cell growth and metabolism, and its activity is tightly linked to cellular energy status. The decrease in cellular ATP levels caused by this compound leads to the inhibition of mTOR signaling.[7] This contributes to the anti-proliferative effects of this compound.

Autophagy Induction

The cellular stress induced by this compound, including energy depletion and mitochondrial damage, is a potent trigger for autophagy.[2][8] This process involves the formation of autophagosomes that engulf cellular components and deliver them to lysosomes for degradation. The role of autophagy in response to this compound can be context-dependent, acting as a survival mechanism in some cases and contributing to cell death in others.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

-

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24 or 48 hours.

-

Measure cell viability using an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Calculate the IC50 value from the dose-response curve.[7]

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on mitochondrial respiration.

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

-

The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare the injector ports of the Seahorse sensor cartridge with this compound and other mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.

-

Place the cell plate in the Seahorse XF Analyzer and perform the assay.

-

Basal OCR is measured before the injection of any compounds. Subsequent injections reveal key parameters of mitochondrial function.[10][11]

Western Blot for Signaling Pathway Analysis

Objective: To analyze the protein expression and phosphorylation status of key components of the HIF-1α and mTOR pathways.

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HIF-1α, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

Conclusion

This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly the quiescent populations that contribute to tumor recurrence and therapy resistance. Its mechanism as an OXPHOS inhibitor, driven by iron chelation, leads to a cascade of events including energy depletion, a compensatory glycolytic switch, and the induction of autophagy, ultimately resulting in cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar metabolic inhibitors in oncology. Further investigation into the detailed interplay of the signaling pathways and the development of combination therapies are warranted to fully exploit the clinical potential of this novel anti-cancer agent.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. content.protocols.io [content.protocols.io]

- 5. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. proteolysis.jp [proteolysis.jp]

- 10. agilent.com [agilent.com]

- 11. escholarship.org [escholarship.org]

VLX600-Induced Autophagy in Tumor Spheroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has garnered significant interest in oncology research for its unique mechanism of action, particularly its ability to target quiescent and metabolically stressed cancer cells often found in the poorly vascularized regions of solid tumors. A key aspect of this compound's activity is its ability to induce autophagy, a cellular self-degradation process, in tumor spheroids, which are three-dimensional cell culture models that mimic the microenvironment of solid tumors. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data related to this compound-induced autophagy in these preclinical models.

This compound acts as an iron chelator and an inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] This dual action leads to a bioenergetic catastrophe within cancer cells, which triggers a complex cellular response, including autophagy. In some cancer types, such as glioblastoma, this autophagic response is lethal to the cancer cells, representing a form of autophagy-dependent cell death.[1][2][3] Conversely, in other contexts, like colon cancer, autophagy may serve as a protective mechanism, and its inhibition can enhance the cytotoxic effects of this compound.[4] Understanding the nuances of this process is critical for the strategic development of this compound as a potential therapeutic agent.

Core Mechanism of Action

The induction of autophagy by this compound in tumor spheroids is a multi-step process initiated by the disruption of mitochondrial function and cellular iron homeostasis.

-

Iron Chelation and OXPHOS Inhibition : this compound's primary action is the chelation of intracellular iron, which is a critical cofactor for the electron transport chain. This, coupled with direct inhibition of oxidative phosphorylation, leads to a sharp decline in mitochondrial respiration.[1][5]

-

Bioenergetic Stress : The inhibition of OXPHOS results in a significant drop in cellular ATP levels.[4] This energy depletion is a potent trigger for cellular stress responses.

-

AMPK Activation : The decrease in the ATP:AMP ratio leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

-

mTORC1 Signaling Modulation : Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[6][7] By inhibiting mTORC1, the cell's primary brake on autophagy is released.

-

Induction of Mitophagy : this compound specifically induces mitophagy, the selective autophagic degradation of mitochondria. This is evidenced by the increased expression and mitochondrial localization of mitophagy receptors such as BNIP3 and BNIP3L.[1][2]

-

Autophagosome Formation : The culmination of these signaling events is the formation of autophagosomes, which engulf damaged organelles and cellular components, leading to their degradation upon fusion with lysosomes.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound-induced autophagy and a typical experimental workflow for its analysis in tumor spheroids.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms for mTORC1 activation and synergistic induction of apoptosis by ruxolitinib and BH3 mimetics or autophagy inhibitors in JAK2-V617F-expressing leukemic cells including newly established PVTL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VLX600's Impact on Intracellular Iron Metabolism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VLX600, a novel anti-cancer agent, and its intricate effects on the intracellular iron metabolism of tumor cells. By consolidating preclinical and clinical data, this guide details the compound's mechanism of action, impact on mitochondrial function, and the resultant cellular consequences, offering a valuable resource for professionals in oncology and drug development.

Introduction: this compound - A Novel Iron Chelator in Oncology

This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole) is an investigational small molecule initially developed as a therapeutic agent for solid tumors.[1] Its primary mechanism of action is the chelation of intracellular iron, leading to a cascade of events that culminate in cancer cell death.[2][4] Notably, this compound has shown efficacy in targeting quiescent, dormant cells often found in the metabolically compromised and hypoxic microenvironments of solid tumors, which are typically resistant to conventional chemotherapies.[3][5] The compound's ability to interfere with fundamental cellular processes by disrupting iron homeostasis makes it a first-in-class molecule with a unique therapeutic profile.[6]

Core Mechanism: Disruption of Intracellular Iron Homeostasis

This compound functions as a potent iron chelator, designed specifically to interfere with intracellular iron metabolism.[1][4] This activity is central to its anti-neoplastic effects.

Interaction with Iron Ions

Studies have demonstrated that this compound interacts with both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[7][8] Spectrophotometric analysis indicates that while this compound forms complexes with Fe(III), a subsequent redox reaction occurs, suggesting a strong preference for chelating Fe(II).[2] This targeted depletion of the intracellular labile iron pool is the initiating event in its mechanism of action. The cytotoxic effects of this compound can be significantly rescued by the extracellular addition of iron, confirming that its primary mechanism is dependent on iron chelation.[9][10]

Impact on Mitochondrial Respiration and Bioenergetics

The most profound consequence of this compound-mediated iron depletion is the severe inhibition of mitochondrial respiration, also known as oxidative phosphorylation (OXPHOS).[3][11] Iron is an indispensable cofactor for iron-sulfur clusters and heme groups within the protein complexes of the electron transport chain (ETC).[12]

-

Inhibition of ETC Complexes: this compound has been reported to inhibit mitochondrial complexes I, II, and IV.[13][14] This disruption halts the flow of electrons, leading to a sharp decrease in the mitochondrial oxygen consumption rate (OCR).[11][14]

-

Bioenergetic Catastrophe: The inhibition of OXPHOS leads to a state described as "bioenergetic catastrophe," characterized by a dramatic reduction in cellular ATP levels.[4][11] To compensate, cancer cells attempt to upregulate glycolysis.[14] However, in the nutrient-poor environment of a solid tumor, this compensatory mechanism is often insufficient, leading to energy starvation and cell death.[3] This selective vulnerability of cancer cells in metabolically stressed environments is a key aspect of this compound's therapeutic potential.[6][11]

The proposed mechanism by which this compound induces mitochondrial dysfunction is visualized in the signaling pathway diagram below.

Caption: Proposed signaling pathway of this compound.

Regulation of Key Iron Metabolism Proteins

By inducing a state of profound intracellular iron deficiency, this compound is expected to activate the cellular iron-sensing machinery, primarily the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.[15][16]

-

IRP/IRE System: In iron-depleted conditions, IRP1 and IRP2 bind to IREs on specific mRNAs to post-transcriptionally regulate their expression.[15][17]

-

Ferritin: IRPs bind to the 5' UTR of ferritin (heavy and light chain) mRNA, blocking its translation. This action is designed to prevent the storage of already scarce iron.[16]

-

Transferrin Receptor 1 (TfR1): IRPs bind to the 3' UTR of TfR1 mRNA, stabilizing the transcript and increasing its translation. This leads to the synthesis of more receptors to enhance iron uptake from the extracellular environment.[17][18]

-

Therefore, treatment with this compound is predicted to lead to decreased intracellular levels of ferritin and increased expression of the transferrin receptor, reflecting the cell's attempt to counteract the drug-induced iron starvation.

Cellular Consequences and Therapeutic Implications

The disruption of iron metabolism and mitochondrial function by this compound triggers specific cellular death pathways, particularly in cancer cells.

Induction of Autophagy-Dependent Cell Death (ADCD)

In glioblastoma (GBM) cells, this compound induces a caspase-independent form of cell death that is reliant on the autophagy machinery.[9][10] This process, termed Autophagy-Dependent Cell Death (ADCD), is accompanied by the induction of mitophagy—the selective autophagic clearance of damaged mitochondria.[13][19] This suggests that for certain cancer types, the lethal effects of this compound are intrinsically linked to the cell's own recycling pathways being turned self-destructive.

Efficacy Against Quiescent and Hypoxic Tumor Cells

A significant advantage of this compound is its ability to effectively kill dormant cancer cells located in the poorly vascularized, hypoxic regions of solid tumors.[3][5][6] These cells have limited ability to compensate for inhibited mitochondrial function by increasing glycolysis, making them uniquely vulnerable to the "bioenergetic catastrophe" induced by this compound.[3]

Quantitative Data Summary

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| HCT 116 | Colon Carcinoma | ~0.039 - 0.51 | [2][11] |

| HT-29 | Colon Adenocarcinoma | (within range) | [11] |

| U251 | Glioblastoma | (not specified) | [9][10] |

| NCH644 | Glioma Stem-like Cells | (not specified) | [9][10] |

| IMR-32 | Neuroblastoma (MYCN-amp) | 0.206 ± 0.009 | [14] |

| Sk-N-BE(2) | Neuroblastoma (MYCN-amp) | 0.326 ± 0.037 | [14] |

Note: The IC₅₀ range of 0.039 to 0.51 µM was reported for a panel of six different human cancer cell lines.[2]

Phase I Clinical Trial Data (NCT02222363)

A Phase I study was conducted to evaluate the safety and tolerability of this compound in patients with refractory advanced solid tumors.[1][4]

| Parameter | Finding | Citation(s) |

| Patient Population | 19 enrolled, 17 received at least one dose | [1] |

| Administration | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle | [1][20] |

| Dose Escalation | Cohorts from 10 mg up to 135 mg were tested | [1][20][21] |

| Maximum Tolerated Dose (MTD) | Not identified due to early study closure (slow recruitment) | [1] |

| Dose-Limiting Toxicities (DLTs) | None observed | [1] |

| Most Frequent Drug-Related AEs | Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite | [1] |

| Efficacy | No objective responses; 6 patients (32%) had stable disease as best response | [1] |

| Conclusion | This compound was reasonably well tolerated, supporting further clinical exploration | [1] |

Key Experimental Protocols

In Vitro Cell Viability and Clonogenicity Assay (Colon Carcinoma Spheroids)

This protocol is adapted from methodologies used to assess this compound's efficacy in 3D tumor models.[11]

-

Cell Culture: Human colon carcinoma HCT 116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.

-

Spheroid Formation: Cells are seeded into ultra-low attachment plates (e.g., Corning) at a density of 5,000 cells per well to allow for the formation of 3D spheroids over 3-4 days.

-

This compound Treatment: Spheroids are treated with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a luminescent assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.

-

Clonogenicity Assay: Following treatment, spheroids are collected, washed, and dissociated into single cells using trypsin. A known number of viable cells (e.g., 500) are re-plated into 6-well plates and cultured for 10-14 days.

-

Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing >50 cells are counted to determine the surviving fraction.

-

Data Analysis: IC₅₀ values are calculated from the viability data, and the surviving fraction is plotted against the this compound concentration.

Caption: Workflow for assessing this compound's effect on tumor spheroids.

Oxygen Consumption Rate (OCR) Measurement

This protocol is for assessing mitochondrial function in response to this compound.[14]

-

Cell Seeding: Seed cancer cells (e.g., IMR-32 neuroblastoma cells) into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 4 hours) prior to the assay.

-

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Seahorse XF Analyzer: Load the plate into a Seahorse XF Analyzer. The assay protocol involves sequential injections of mitochondrial stress test compounds:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, inducing maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR is measured in real-time. The software calculates key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production. A significant reduction in these parameters after this compound treatment indicates mitochondrial inhibition.

Summary and Future Directions

This compound represents a promising therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells, particularly their dependence on iron. By chelating intracellular iron, this compound inhibits mitochondrial respiration, leading to a bioenergetic crisis and cell death, with pronounced efficacy against the quiescent cell populations that drive tumor recurrence.[1][3] The compound was found to be reasonably well-tolerated in a Phase I clinical trial.[1] Future research should focus on identifying predictive biomarkers of response, exploring synergistic combinations with other agents (such as glycolysis inhibitors or conventional chemotherapy), and further elucidating its precise interactions with the complex machinery of iron homeostasis.[11][14]

Caption: How this compound causes "bioenergetic catastrophe" in cancer cells.

References

- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]

- 4. researchgate.net [researchgate.net]

- 5. mb.cision.com [mb.cision.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The physiological functions of iron regulatory proteins in iron homeostasis - an update [frontiersin.org]

- 17. [The role of iron regulatory proteins (IRPs) in the regulation of systemic iron homeostasis: lessons from studies on IRP1 and IRP2 knock out mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

Investigating the Antimicrobial Properties of VLX600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600, a novel small molecule initially investigated for its anti-cancer properties, has demonstrated significant antimicrobial potential. This technical guide provides an in-depth overview of the known antimicrobial activities of this compound, with a focus on its mechanism of action, spectrum of activity, and synergistic potential. This document synthesizes available data, details relevant experimental protocols, and presents key information in a structured format to support further research and development in this promising area.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This compound, a compound known to interfere with cellular iron metabolism, has emerged as a candidate for antimicrobial drug repurposing. Its primary mechanism, the chelation of iron, targets a fundamental requirement for microbial growth and survival, suggesting a broad-spectrum potential and a lower propensity for resistance development. This guide serves as a comprehensive resource for understanding and investigating the antimicrobial properties of this compound.

Mechanism of Action: Iron Chelation

The primary antimicrobial mechanism of this compound is its ability to chelate iron, an essential nutrient for virtually all microbial life.[1][2][3][4] Iron is a critical cofactor for numerous enzymatic reactions, including those involved in cellular respiration and DNA synthesis. By sequestering both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, this compound effectively starves bacteria of this vital element, leading to the inhibition of growth and proliferation.[1][2] The antimicrobial activity of this compound is abrogated in the presence of supplemental iron, confirming its mechanism of action.[1][2][3][4]

Antibacterial Spectrum of Activity

This compound has demonstrated broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of this compound against various bacterial species.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |

| Mycobacterium abscessus | Various strains | 4 - 16 | [1][2] |

| Escherichia coli | Not specified | 16 | [3][4] |

| Staphylococcus aureus | Not specified | 16 | [3][4] |

| Pseudomonas aeruginosa | Not specified | 4 | [3][4] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Spectrophotometer (for OD600 readings)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare the bacterial inoculum by suspending colonies in a suitable broth to match a 0.5 McFarland turbidity standard.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. abscessus).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD600) and define the MIC as the lowest concentration that inhibits ≥90% of growth compared to the control.

Synergistic Activity with Conventional Antibiotics

This compound has been shown to exhibit synergistic effects when combined with conventional antibiotics, such as amikacin and clarithromycin, against Mycobacterium abscessus.[1][2] This suggests that this compound could potentially be used in combination therapies to enhance the efficacy of existing drugs and combat resistance.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

-

Stock solutions of this compound and the second antibiotic

-

Appropriate broth medium (e.g., CAMHB)

-

Standardized bacterial inoculum

-

96-well microtiter plates

Procedure:

-

Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

Inoculate all wells with a standardized bacterial suspension.

-

Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.

-

Incubate the plate under appropriate conditions.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Anti-Biofilm and Antifungal Properties (Data Gap)

While the antibacterial properties of this compound are established, there is currently a lack of published data specifically investigating its anti-biofilm and antifungal activities. However, given its mechanism of action as an iron chelator, it is plausible that this compound could exhibit activity against biofilms and fungal pathogens, as iron is crucial for these processes as well. Further research in these areas is warranted.

Proposed Experimental Protocol: Anti-Biofilm Activity (Crystal Violet Assay)

This protocol can be used to assess the ability of this compound to inhibit biofilm formation.

Materials:

-

This compound

-

Bacterial strain capable of biofilm formation

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

Procedure:

-

Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plate for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance of the solubilized stain at a wavelength of ~570 nm. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A4 for yeasts and M38-A2 for filamentous fungi, can be adapted to test the antifungal activity of this compound. The protocol is similar to the bacterial broth microdilution assay, with modifications in the medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions as specified in the CLSI documents.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial therapies. Its well-defined mechanism of action, broad-spectrum antibacterial activity, and potential for synergistic combinations make it a compelling candidate for further investigation. Key areas for future research include a thorough evaluation of its anti-biofilm and antifungal properties, as well as in vivo efficacy studies. The protocols detailed in this guide provide a framework for researchers to further explore the antimicrobial potential of this intriguing compound.

References

- 1. Tobramycin and FDA-Approved Iron Chelators Eliminate Pseudomonas aeruginosa Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

The Iron Chelator VLX600: A Technical Guide to its Impact on Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a small molecule iron chelator that has demonstrated anticancer activity, particularly in metabolically stressed tumor microenvironments.[1][2] Initially identified for its ability to induce mitochondrial dysfunction, recent research has unveiled a critical role for this compound in the modulation of DNA repair pathways, specifically homologous recombination (HR).[1][3] This technical guide provides an in-depth overview of the mechanism by which this compound disrupts HR, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for investigating its effects. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound as a sensitizing agent to therapies targeting HR-proficient cancers.

Core Mechanism of Action: Inhibition of Histone Lysine Demethylases and Disruption of Homologous Recombination

This compound's impact on homologous recombination is primarily mediated through its iron-chelating properties. Iron is an essential cofactor for a class of enzymes known as iron-dependent histone lysine demethylases (KDMs).[1][3] These enzymes play a crucial role in chromatin remodeling, a process vital for the recruitment of DNA repair proteins to sites of double-strand breaks (DSBs).[1][2][3]

By chelating iron, this compound inhibits the activity of KDMs.[1][3] This inhibition leads to a failure in the necessary chromatin modifications required for the recruitment of key HR proteins, most notably RAD51, to DSBs.[1][3] The absence of RAD51 at the site of damage prevents the initiation of strand invasion and subsequent repair through homologous recombination. This disruption of the HR pathway in otherwise HR-proficient cancer cells creates a synthetic vulnerability that can be exploited by other therapies.[1][3]

This mechanism of action positions this compound as a promising agent to sensitize tumors to poly(ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapies, which are particularly effective against HR-deficient tumors.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on homologous recombination and its synergistic interactions with other anticancer agents.

Table 1: Synergistic Effects of this compound with PARP Inhibitors and Cisplatin

| Cell Line | Combination Agent | This compound Concentration (nM) | Combination Agent Concentration | Combination Index (CI) | Effect | Reference |

| OVCAR-8 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [1][2] |

| PEO14 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [2] |

| OV90 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [2] |

| OVCAR-8 | Cisplatin | Varies | Varies | < 1 | Synergistic | [3] |

| PEO1 (HR-deficient) | Olaparib | Varies | Varies | > 1 | Not Synergistic | [2][3] |

Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound on RAD51 Foci Formation

| Cell Line | Treatment | This compound Concentration (nM) | Ionizing Radiation | Outcome | Reference |

| OVCAR-8 | This compound | 100 | 2 Gy | Reduced RAD51 foci formation | [1][4] |

| PEO1 | This compound | 100 | 2 Gy | Reduced RAD51 foci formation | [1][4] |

| OVCAR-8 | RI-1 (RAD51 inhibitor) | 50,000 | 2 Gy | Reduced RAD51 foci formation (Control) | [1][4] |

Table 3: Effect of this compound on Homologous Recombination as Measured by DR-GFP Reporter Assay

| Cell Line | This compound Concentration (nM) | % GFP-Positive Cells (Relative to Vehicle) | Reference |

| OVCAR-8-DR-GFP | 20 | ~75% | [3] |

| OVCAR-8-DR-GFP | 40 | ~50% | [3] |

| OVCAR-8-DR-GFP | 80 | ~25% | [3] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the impact of this compound on homologous recombination.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound alone or in combination with other agents.

Materials:

-

Cancer cell lines (e.g., OVCAR-8, PEO14, OV90)

-

Complete cell culture medium

-

This compound

-

PARP inhibitor (e.g., olaparib) or Cisplatin

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed cells in 6-well plates at a density that allows for colony formation (e.g., 300-1200 cells/well) and allow them to adhere for 4 hours.[2]

-

Treat the cells with the indicated concentrations of this compound, the combination agent (e.g., olaparib), or both. Include a vehicle-only treated control.

-

Incubate the plates for 8 to 14 days, or until visible colonies are formed in the control wells.[2]

-

Remove the medium and gently wash the colonies with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Manually count the number of colonies (typically >50 cells).

-

Normalize the colony counts to the vehicle-only treated controls.

-

Calculate the Combination Index (CI) values using the Chou-Talalay method to determine synergy, additivity, or antagonism.[5]

Immunofluorescence Staining for RAD51 and γ-H2AX Foci

This protocol is used to visualize and quantify the recruitment of RAD51 to sites of DNA double-strand breaks, marked by γ-H2AX foci.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to VLX600: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. Initially identified in a screen for compounds cytotoxic to metabolically stressed cancer cells, this compound acts as an iron chelator, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism preferentially targets quiescent and slow-growing cancer cells found in the nutrient-deprived microenvironments of solid tumors. Furthermore, this compound has been shown to interfere with DNA repair pathways, specifically homologous recombination, by inhibiting histone lysine demethylases. This multifaceted activity makes this compound a promising candidate for combination therapies, particularly with agents that induce DNA damage, such as PARP inhibitors and platinum-based chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate molecular mechanisms of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][2][3]triazino[5,6-b]indole, is a triazinoindolyl-hydrazone compound.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₅N₇ | [4] |

| Molecular Weight | 317.35 g/mol | [4] |

| Appearance | Dark yellow powder | [4] |

| Solubility | Soluble in DMSO (25 mg/mL) | [4] |

| SMILES String | CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | [4] |

| Storage Temperature | -20°C | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the chelation of intracellular iron, which is crucial for various cellular processes, including mitochondrial respiration.[1][5] By sequestering iron, this compound disrupts the function of iron-containing proteins within the mitochondria, leading to a cascade of downstream effects.

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

This compound's iron-chelating activity directly leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most cells.[6][7] This bioenergetic catastrophe results in decreased ATP levels, which is particularly detrimental to cancer cells, especially those in nutrient-poor tumor microenvironments that are highly reliant on mitochondrial function.[4][8]

Modulation of Cellular Signaling Pathways

The energy stress induced by OXPHOS inhibition triggers several downstream signaling pathways:

-

AMPK Activation and mTORC1 Inhibition: The decrease in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4] Inhibition of mTORC1 leads to the suppression of protein synthesis by inhibiting the phosphorylation of its downstream effectors, 4EBP1 and p70S6K.[4][6]

-

Induction of Autophagy: this compound has been shown to induce autophagy, a cellular process of self-digestion to recycle cellular components and provide energy during times of stress.[4][6][8] This is a complex response that can be both pro-survival and pro-death depending on the cellular context.

Caption: this compound's effect on the mTOR signaling pathway.

Disruption of Homologous Recombination (HR) DNA Repair

Beyond its metabolic effects, this compound has been identified as an inhibitor of the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks.[2] This activity is also linked to its iron-chelating properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A and KDM4B.[2] These enzymes are crucial for chromatin remodeling at the sites of DNA damage to allow for the recruitment of repair proteins. By inhibiting KDMs, this compound prevents the recruitment of key HR proteins like RAD51 to the DNA break sites, thereby impairing the repair process.[2] This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents.

Caption: this compound's disruption of the Homologous Recombination pathway.

Preclinical Efficacy and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated preferential cytotoxicity towards quiescent cells in colon cancer 3-D microtissues, with an IC50 of approximately 6 µM.[4] The table below summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | [4] |

Note: More comprehensive public data on IC50 values across a wider range of cell lines is limited.

Phase I Clinical Trial (NCT02222363)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory advanced solid tumors.[1][3]

Study Design:

-

Dosage and Administration: this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1] Dose cohorts ranged from 10 mg to 210 mg.[3]

-

Patient Population: 19 patients were enrolled, with 17 receiving at least one dose of this compound.[1]

Key Findings:

-

Safety and Tolerability: The drug was reasonably well-tolerated.[1] The most frequently reported drug-related adverse events were fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, and decreased appetite.[1] A grade 3 pulmonary embolism was observed at the 40 mg dose level.[1]

-

Maximum Tolerated Dose (MTD): The MTD was not reached as the study was closed early due to slow recruitment.[1]

-

Efficacy: No objective responses were observed, however, six patients (32%) had stable disease as their best response.[1]

Pharmacokinetics: Limited pharmacokinetic data from the trial is publicly available. The table below summarizes the reported parameters.

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | >2.5 µmol/L | [2] |

| Elimination Half-life (t₁/₂) | >9 hours | [2] |

| Mean Residence Time | ~9 hours | [2] |

| Volume of Distribution | 1.1 to 5.1 L/kg | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key studies of this compound.

Cell Viability Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.[9]

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for a cell viability assay with this compound.

Western Blot Analysis

This protocol is a general guideline for assessing changes in protein expression or phosphorylation status following this compound treatment.

Objective: To detect and quantify specific proteins (e.g., phosphorylated 4EBP1, RAD51) in cell lysates after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the disruption of both cellular metabolism and DNA repair. Its ability to target quiescent cancer cells and to synergize with DNA-damaging agents opens up new therapeutic avenues, particularly for difficult-to-treat solid tumors. While the early clinical data showed good tolerability, further studies are needed to determine the optimal dosing and to identify patient populations that are most likely to benefit from this compound treatment. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its potential in combination with a wider range of cancer therapies, and identifying predictive biomarkers to guide its clinical development. The in-depth understanding of its chemical properties and biological activities provided in this guide serves as a valuable resource for scientists and clinicians working towards harnessing the therapeutic potential of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.org [oncotarget.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversing oncogenic transformation with iron chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Efficacy and In Vivo Studies of VLX600: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is an investigational small molecule that has garnered significant interest in the oncology research community due to its unique mechanism of action and potential for treating solid tumors. This document provides a comprehensive technical overview of the preclinical data supporting the development of this compound, with a focus on its in vivo efficacy. The information herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

This compound was initially identified in a screen for compounds demonstrating cytotoxicity against metabolically stressed tumors. Subsequent research has elucidated its function as an iron chelator that primarily targets mitochondrial respiration, leading to an energy crisis and subsequent cell death in cancer cells. This whitepaper will detail the preclinical evidence across various cancer models, present available quantitative data in a structured format, outline experimental methodologies, and provide visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the disruption of iron homeostasis and mitochondrial function. As a potent iron chelator, this compound interferes with intracellular iron metabolism, which is crucial for numerous cellular processes, including the electron transport chain. This disruption leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), resulting in a severe depletion of cellular ATP. This "bioenergetic catastrophe" is particularly effective against cancer cells, which often have a high metabolic rate and are more vulnerable to disruptions in energy production.

Furthermore, this compound's mechanism extends beyond metabolic disruption. Studies have shown that it can induce an autophagy-dependent form of cell death in glioblastoma cells.[1] In ovarian cancer models, this compound has been demonstrated to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs). This inhibition prevents the recruitment of essential repair proteins like RAD51 to sites of DNA damage, thereby sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapies.[2][3][4][5]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound in cancer cells.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Carcinoma | ~6 | [6] |

| HT29 | Colon Carcinoma | Not Specified | [6] |

| SW620 | Colon Carcinoma | Not Specified | [6] |

| HT8 | Colon Carcinoma | Not Specified | [6] |

| DLD1 | Colon Carcinoma | Not Specified | [6] |

| RKO | Colon Carcinoma | Not Specified | [6] |

| Sk-N-AS | Neuroblastoma (MYCN non-amplified) | Not Specified | |

| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | Not Specified | |

| CHP-212 | Neuroblastoma (MYCN-amplified) | Not Specified | |

| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | Not Specified | |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Not Specified | |

| U251 | Glioblastoma | Not Specified | [7] |

| NCH644 | Glioblastoma Stem-like Cells | Not Specified | [7] |

| OVCAR-8 | Ovarian Cancer | Not Specified | [2][3][4][5] |

| PEO1 | Ovarian Cancer | Not Specified | [2][3][4][5] |

| OV90 | Ovarian Cancer | Not Specified | [2][3][4][5] |

Note: Specific IC50 values for many cell lines were not explicitly stated in the reviewed literature abstracts. The provided citation indicates studies where the cytotoxic effects were evaluated.

In Vivo Efficacy

Preclinical in vivo studies have been conducted to evaluate the anti-tumor activity of this compound in various xenograft models. These studies have generally demonstrated that this compound can inhibit tumor growth with little systemic toxicity.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Cell Line/Tumor Type | Dosing Regimen | Outcome | Citation |

| Colon Cancer | Nude Mice | HCT116 Xenografts | Not Specified | Anticancer activity | [8] |

| Colon Cancer | Nude Mice | HT29 Xenografts | Not Specified | Anticancer activity | [8] |

| Glioblastoma | Organotypic Brain Slice | NCH644 GSC Tumors | Not Specified | Complete tumor elimination | [7][9] |

| Ovarian Cancer | Not Specified | HGSOC patient-derived xenografts | Proposed for future studies | Synergy with PARP inhibitors and cisplatin suggested | [2][3][4][5] |

| Neuroblastoma | Patient-Derived Xenografts (PDXs) | MYCN-amplified NB | Proposed for future studies | Potential efficacy suggested | [10][11][12] |

Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) were not consistently available in the reviewed abstracts. The citations point to the studies where these models were used.

The following diagram illustrates a general workflow for a xenograft study.

Caption: A generalized workflow for in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies commonly employed in the preclinical evaluation of this compound.

Cell Viability Assays

-

Cell Lines and Culture: A panel of human cancer cell lines (e.g., HCT116, U251, OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

Assay Principle: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). After incubation, the respective assay reagent is added, and the absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., nude or NOD-scid IL2R gamma null (NSG) mice) are commonly used to prevent rejection of human tumor xenografts. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. The cell suspension is then injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted into the organ of origin (e.g., the brain for glioblastoma).

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal or intravenous injection at a specified dose and schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

Homologous Recombination (HR) Assay

-

Cell Line: OVCAR-8-DR-GFP cells, which contain a stably integrated DR-GFP HR reporter cassette, are used.

-

Procedure: Cells are treated with this compound before the induction of DNA double-strand breaks by the I-SceI endonuclease. The repair of these breaks by HR results in the expression of GFP.

-

Analysis: The percentage of GFP-positive cells is quantified by flow cytometry to determine the efficiency of HR.

The following diagram illustrates the logical relationship in a combination therapy study design.

Caption: Logical flow for preclinical combination therapy studies.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel anti-cancer agent with a distinct mechanism of action. Its ability to induce a bioenergetic crisis in tumor cells through iron chelation and inhibition of mitochondrial respiration, coupled with its capacity to disrupt DNA repair pathways, provides a strong rationale for its continued investigation. While the available in vivo data are promising, further studies with detailed quantitative endpoints are warranted to fully characterize its efficacy profile and to identify patient populations most likely to benefit from this therapeutic approach, both as a monotherapy and in combination with other agents. This technical whitepaper provides a foundational overview to guide future research and development efforts for this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patient-derived xenografts and matched cell lines identify pharmacogenomic vulnerabilities in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Determining the Effective Concentration of VLX600 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VLX600 is a novel anti-cancer agent that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1] It has shown efficacy in targeting metabolically compromised cancer cells, particularly those in the hypoxic and nutrient-deprived regions of solid tumors.[2][3][4] These application notes provide a comprehensive guide to determining the effective in vitro concentration of this compound through various cell-based assays.

Data Presentation: Efficacy of this compound in Vitro

The following tables summarize the quantitative data on the effective concentrations of this compound from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Concentration | Effect | Reference |

| HCT 116 (human colon carcinoma) | Spheroid Cell Viability | IC50 = 10 µM | Potent reduction in cell viability | [5] |

| HCT 116 | Clonogenicity Assay | 6 µM | Reduction in clonogenicity of dispersed cells | [5] |

| Ovarian Cancer Cells (OVCAR-8, PEO14) | Homologous Recombination Assay | 100 nmol/L | Reduced RAD51 foci formation | [6] |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay Type | Concentration (MIC) | Effect | Reference |

| Mycobacterium abscessus (various strains) | Broth Microdilution | 4 µg/mL - 16 µg/mL | Inhibition of growth | [7] |

Experimental Protocols

Detailed methodologies for key experiments to determine the effective concentration of this compound are provided below.

Cell Viability Assay (ATP-Based)

This protocol is adapted from a general cell viability assay and is suitable for determining the cytotoxic effects of this compound.[8][9]

Objective: To measure the number of viable cells in culture after treatment with this compound by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom cell culture plates

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[8] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.[8]

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the amount of ATP assay reagent specified by the manufacturer's protocol (typically equal to the volume of cell culture medium in the well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[10]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

This compound

-

24-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting:

-

Collect the culture supernatant, which contains floating apoptotic cells.

-